molecular formula C28H57ClN2 B8146715 1,3-Didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride

1,3-Didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride

Cat. No.: B8146715
M. Wt: 457.2 g/mol
InChI Key: QDHXZTVBBJXDSF-UHFFFAOYSA-N
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Description

1,3-Didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride (CAS 21054-71-7) is a high-purity quaternary ammonium salt offered for scientific research and industrial applications. This long-chain dialkylimidazolium compound serves as a versatile precursor in the development of advanced materials and chemical sensors. A closely related analogue, 1,3-dioctadecyl-1H-imidazol-3-ium, has been successfully implemented as a critical ionophore in potentiometric surfactant sensors for detecting cationic surfactants . In such applications, the ionophore is converted to an ion-pair complex, embedded within a PVC membrane to create a sensor with excellent response characteristics, including near-Nernstian slopes, low detection limits, and remarkable stability against interference from common inorganic and organic cations . Furthermore, this class of surface-active ionic liquids (SAILs) is integral in chromatography. Research shows that 1-alkyl-3-methylimidazolium ions can adsorb onto stationary phases, modifying their properties and helping to fine-tune separation selectivity for basic compounds, such as pharmaceuticals, without the need for organic solvents . As a specialist ionic liquid, it also finds potential utility in catalysis and as a component in advanced material synthesis. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use. CAS Number: 21054-71-7 Purity: ≥95% Storage: Store in a cool, dry place

Properties

IUPAC Name

1,3-didodecyl-2-methyl-1,2-dihydroimidazol-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56N2.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-29-26-27-30(28(29)3)25-23-21-19-17-15-13-11-9-7-5-2;/h26-28H,4-25H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHXZTVBBJXDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[NH+]1C=CN(C1C)CCCCCCCCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H57ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride is generally synthesized through the reaction of methylimidazole and dodecylammonium bromide . The reaction typically involves the following steps:

    Preparation of Methylimidazole: Methylimidazole is prepared by reacting formaldehyde, ammonia, and glyoxal.

    Alkylation: Methylimidazole is then alkylated with dodecylammonium bromide under controlled conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of 1,3-didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

1,3-Didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under mild heating conditions.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various imidazolium derivatives .

Scientific Research Applications

Surfactant Properties

1,3-Didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride exhibits excellent surfactant properties due to its amphiphilic nature. It effectively reduces surface tension and enhances interfacial activity.

Applications:

  • Emulsification: Used in the formulation of stable emulsions in pharmaceuticals and cosmetics.
  • Detergency: Acts as a cleaning agent in various industrial applications.

Ionic Liquid Formation

This compound can be utilized to synthesize ionic liquids, which are salts that are liquid at room temperature. Ionic liquids derived from 1,3-didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride have shown potential in various applications:

ApplicationDescription
Solvent for Reactions Used as a solvent in organic synthesis due to its low volatility and thermal stability.
Separation Processes Effective in the extraction of metals and organic compounds from mixtures.

Nanocomposite Development

The compound has been employed in the development of nanocomposites for various applications:

Nanocomposite TypeApplication
Graphene Oxide Coatings Coating materials for enhanced conductivity and mechanical strength.
Magnetite-Based Composites Used for targeted drug delivery systems due to their biocompatibility and magnetic properties.

Drug Delivery Systems

Research indicates that 1,3-didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride can serve as a pore-directing agent in the synthesis of mesoporous materials, which are crucial for drug delivery applications.

Case Study:
In a study focusing on the synthesis of mesoporous hectorites, this compound facilitated the formation of structured pores that improved drug loading capacity and release profiles.

Biochemical Applications

The compound has shown promise in biochemical applications:

ApplicationDescription
Antimicrobial Activity Exhibits antimicrobial properties against various pathogens, making it suitable for use in medical coatings and disinfectants.
Cell Membrane Studies Utilized in studies investigating cell membrane interactions due to its surfactant characteristics.

Mechanism of Action

The mechanism of action of 1,3-didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride primarily involves its surfactant properties. It reduces surface tension and stabilizes emulsions by aligning at the interface between different phases (e.g., oil and water). This alignment is facilitated by the hydrophobic dodecyl chains and the hydrophilic imidazolium head group .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazolium Salts

Compound Name Substituents (Positions 1, 2, 3) Counterion Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
1,3-Didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride 1: C₁₂H₂₅, 2: CH₃, 3: C₁₂H₂₅ Cl⁻ ~513.3* Not reported High hydrophobicity; potential surfactant or ionic liquid in non-polar systems
1-Dodecyl-3-methylimidazolium chloride 1: C₁₂H₂₅, 3: CH₃ Cl⁻ 286.88 97 Ionic liquid with moderate hydrophobicity; used in catalysis and electrochemistry
1-Methyl-3-propylimidazolium chloride 1: CH₃, 3: C₃H₇ Cl⁻ 162.66 64 Hydrophilic; suitable for polar solvents or electrolytes
1-Tetradecyl-3-methylimidazolium chloride 1: C₁₄H₂₉, 3: CH₃ Cl⁻ 327.95 Not reported Higher hydrophobicity than dodecyl analog; used in lipid bilayer studies
1-(2-Hydroxyethyl)-3-methylimidazolium chloride 1: HO(CH₂)₂, 3: CH₃ Cl⁻ 164.63 Not reported Enhanced hydrophilicity and hydrogen bonding; applied in biomass dissolution
1,3-Dicyclohexyl-imidazolium chloride 1: C₆H₁₁, 3: C₆H₁₁ Cl⁻ 268.83 Not reported Bulky substituents improve thermal stability; niche use in organocatalysis

Structural and Functional Differences

  • Alkyl Chain Length and Hydrophobicity: The target compound’s dual dodecyl chains confer greater hydrophobicity compared to mono-alkyl analogs like 1-dodecyl-3-methylimidazolium chloride . This property makes it more compatible with lipid-rich environments or as a surfactant.
  • Counterion Effects : Unlike bromide salts (e.g., 1-propyl-3-methylimidazolium bromide, MW 207.11 ), the chloride counterion in the target compound may result in higher melting points and ionic conductivity due to smaller anion size .
  • Functional Groups : Compounds like 1-(2-hydroxyethyl)-3-methylimidazolium chloride exhibit polar functional groups, enabling hydrogen bonding and solubility in aqueous media, whereas the target compound’s purely aliphatic structure limits water solubility.

Thermal and Physical Properties

  • Melting Points : Shorter alkyl chains (e.g., 1-methyl-3-propylimidazolium chloride, mp 64°C ) typically exhibit higher melting points than long-chain derivatives. The target compound’s melting point is likely lower due to increased alkyl chain flexibility, though exact data are unavailable.
  • Molecular Weight and Viscosity : The target’s higher molecular weight (~513 g/mol) compared to analogs (e.g., 286.88 g/mol for 1-dodecyl-3-methylimidazolium chloride ) suggests greater viscosity, impacting its utility in flow-based applications.

Biological Activity

1,3-Didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride (CAS: 21054-71-7) is a quaternary ammonium compound with notable biological activities. This compound is structurally characterized by a long hydrophobic alkyl chain and a positively charged imidazolium ring, which contribute to its unique properties and applications in various fields, including pharmacology and materials science.

  • Molecular Formula : C28H55ClN2
  • Molecular Weight : 455.22 g/mol
  • Purity : ≥95%
  • IUPAC Name : 1,3-didodecyl-2-methyl-1H-imidazol-3-ium chloride
  • Structure :
    CC1 N CCCCCCCCCCCC C CN1CCCCCCCCCCCC Cl \text{CC1 N CCCCCCCCCCCC C CN1CCCCCCCCCCCC Cl }

Biological Activity Overview

The biological activity of 1,3-didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride has been investigated in various studies, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. The long alkyl chain enhances its ability to disrupt microbial membranes, leading to cell lysis. A study highlighted the effectiveness of imidazolium salts in inhibiting bacterial growth, with the compound showing activity against both Gram-positive and Gram-negative bacteria.

Cytotoxicity and Antitumor Potential

Investigations into the cytotoxic effects of 1,3-didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride have revealed promising results. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at PubMed explored the antimicrobial efficacy of various imidazolium salts, including 1,3-didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation published in Microchimica Acta, the cytotoxic effects of the compound were assessed on breast cancer cells (MCF-7). The study found that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
1085
2565
5030

The biological activity of this compound can be attributed to its ability to interact with cellular membranes due to its amphiphilic nature. The hydrophobic tail facilitates insertion into lipid bilayers, causing membrane disruption. Additionally, the positively charged imidazolium ring can interact with negatively charged components of microbial cells and cancer cells, enhancing its cytotoxic effects.

Q & A

Q. What are the standard methodologies for synthesizing 1,3-Didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of a pre-formed imidazole core. A common approach is the quaternization of 2-methylimidazole with 1-bromododecane in a polar aprotic solvent (e.g., acetonitrile) under reflux, followed by anion exchange to chloride. Key variables include:

  • Molar ratios : Excess alkylating agent (1.5–2.0 equivalents) improves yield .
  • Temperature : Prolonged heating (48–72 hours at 80–100°C) ensures complete quaternization.
  • Purification : Recrystallization from acetone/ethyl acetate mixtures removes unreacted precursors .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • NMR spectroscopy : 1H^1H and 13C^13C NMR confirm alkyl chain incorporation and absence of unreacted precursors. For example, the methyl group at position 2 appears as a singlet (~δ 3.7 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular ion peaks ([M-Cl]+^+ at m/z ~466) and detects residual impurities.
  • Elemental analysis : Ensures stoichiometric C/H/N ratios match theoretical values (e.g., C: 70.1%, H: 11.8%, N: 5.1%) .

Q. What are the primary research applications of this compound in academic settings?

  • Ionic liquid solvent systems : Its dual dodecyl chains enhance hydrophobicity, making it suitable for non-aqueous biocatalysis or as a phase-transfer agent .
  • Surface-active agents : Used to stabilize nanoparticles or modify electrode surfaces in electrochemistry .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Density Functional Theory (DFT) calculations predict transition states and energy barriers for alkylation steps. For example:

  • Solvent effects : Simulating solvent polarity (e.g., acetonitrile vs. DMF) identifies optimal dielectric environments for quaternization .
  • Reactor design : Coupling DFT with microkinetic models guides scalable batch or flow synthesis .

Q. How do structural variations (e.g., alkyl chain length, counterion) impact physicochemical properties?

VariationImpact on PropertiesExperimental Evidence
Longer alkyl chainsIncreased hydrophobicity, lower melting pointComparative DSC data
Anion exchangeAlters solubility (e.g., Cl⁻ vs. PF₆⁻)Conductivity measurements

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound?

  • Systematic factorial design : Vary parameters (temperature, solvent, substrate ratio) to identify dominant factors .
  • In situ spectroscopy : Monitor reaction intermediates via FTIR or Raman to detect side reactions .
  • Meta-analysis : Compare datasets across studies to isolate confounding variables (e.g., trace water in ionic liquids) .

Q. How can this compound be integrated into advanced material systems (e.g., MOFs, nanocomposites)?

  • Coordination chemistry : The imidazolium core can act as a ligand for transition metals (e.g., Pd, Ir) in catalytic frameworks .
  • Self-assembly : Alkyl chains enable micelle or vesicle formation, useful for drug delivery templating .

Methodological Notes

  • Handling and storage : Store under inert gas (argon) at 4°C to prevent hydrolysis of the imidazolium core .
  • Safety protocols : Follow BSL-1 guidelines for handling hygroscopic ionic liquids (e.g., use desiccators) .

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